REACTION_SMILES
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[CH2:22]([Cl:23])[Cl:24].[CH3:7][O:8][c:9]1[n:10][cH:11][c:12]([NH2:15])[cH:13][cH:14]1.[Cl:1][C:2](=[O:3])[O:4][CH2:5][CH3:6].[cH:16]1[cH:17][cH:18][n:19][cH:20][cH:21]1>>[C:2](=[O:3])([O:4][CH2:5][CH3:6])[NH:15][c:12]1[cH:11][n:10][c:9]([O:8][CH3:7])[cH:14][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(N)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CCOC(=O)Nc1ccc(OC)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |